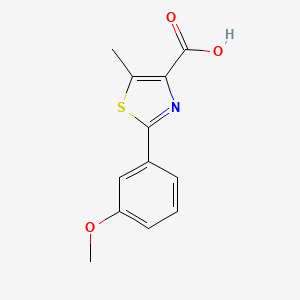

2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

CAS No.: 1017384-84-7

Cat. No.: VC2473343

Molecular Formula: C12H11NO3S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017384-84-7 |

|---|---|

| Molecular Formula | C12H11NO3S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3S/c1-7-10(12(14)15)13-11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | UEMMQIZKOKFUTH-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)O |

| Canonical SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)O |

Introduction

2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a complex organic compound belonging to the thiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound features a methoxyphenyl group and a methyl group attached to the thiazole ring, along with a carboxylic acid functional group. The molecular formula of this compound is C12H11NO3S, and its molecular weight is approximately 249.29 g/mol, although specific values may vary slightly based on the source .

Synthesis

The synthesis of thiazole derivatives typically involves condensation reactions between appropriate starting materials. For compounds like 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, synthesis may involve the reaction of a thiazole precursor with a methoxyphenyl group donor under controlled conditions. Industrial production might utilize continuous flow reactors to enhance efficiency and yield.

Comparison with Similar Compounds

This table highlights the similarities and differences among related thiazole derivatives, showing that variations in the position of the methoxy group and the type of thiazole ring can result in different chemical properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume